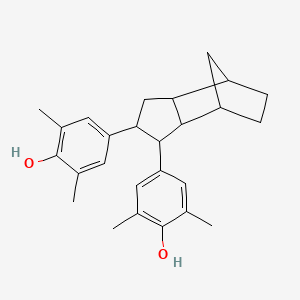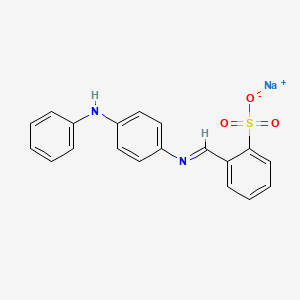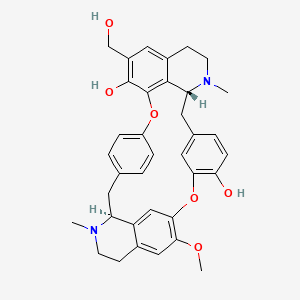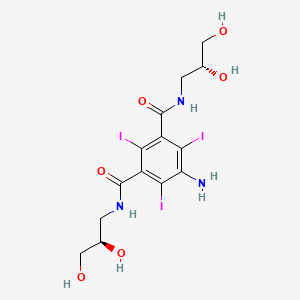
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Métodos De Preparación
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the fluorination of a suitable sugar precursor followed by coupling with uracil. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen functionalities, while substitution reactions can introduce different halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex nucleoside analogues.
Biology: Employed in studies investigating DNA synthesis and repair mechanisms.
Industry: Utilized in the production of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by incorporating into the DNA of rapidly dividing cells, leading to chain termination during DNA replication. This process inhibits DNA synthesis and triggers apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique due to its fluorinated sugar moiety, which enhances its stability and efficacy compared to other nucleoside analogues. Similar compounds include:
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine: Another fluorinated nucleoside analogue with similar antitumor activity.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine: Known for its antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Propiedades
Número CAS |
105281-08-1 |
|---|---|
Fórmula molecular |
C9H11FN2O4 |
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-4,6-8,14H,1H3,(H,11,13,15)/t4-,6+,7-,8-/m1/s1 |
Clave InChI |
XKBSNQZIXJSHIG-PXBUCIJWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O |
SMILES canónico |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






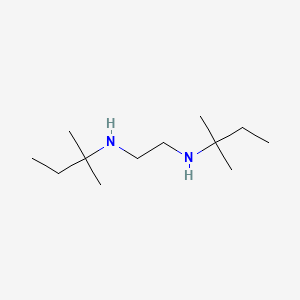
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
